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Compound of Interest

Compound Name: Centanafadine

Cat. No.: B1258622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage and administration protocols for

centanafadine in Phase 3 clinical trials for the treatment of adult Attention-Deficit/Hyperactivity

Disorder (ADHD). The information is compiled from publicly available data from various studies.

Investigational Drug Profile
Drug Name: Centanafadine

Formulation: Sustained-Release (SR) Tablets[1]

Mechanism of Action: Centanafadine is a novel serotonin-norepinephrine-dopamine triple-

reuptake inhibitor[2][3]

Phase 3 Clinical Trial Design Overview
The Phase 3 clinical program for centanafadine in adults with ADHD typically involved

randomized, double-blind, multicenter, placebo-controlled, parallel-group studies.[1][2][4] The

standard duration for the double-blind treatment period was six weeks.[2][5] A long-term, 52-

week open-label safety and tolerability study was also conducted.[6][7]

The trials generally consisted of four distinct periods:

Screening and Washout Period[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1258622?utm_src=pdf-interest
https://www.benchchem.com/product/b1258622?utm_src=pdf-body
https://www.benchchem.com/product/b1258622?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/80/NCT03605680/Prot_000.pdf
https://www.benchchem.com/product/b1258622?utm_src=pdf-body
https://www.otsuka-us.com/discover/otsuka-announces-positive-top-line-results-from-two-phase-3-studies-of-centanafadine
https://mghpsychnews.org/centanafadine-a-novel-retreatment-of-adhd-in-adolescents/
https://www.benchchem.com/product/b1258622?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/80/NCT03605680/Prot_000.pdf
https://www.otsuka-us.com/discover/otsuka-announces-positive-top-line-results-from-two-phase-3-studies-of-centanafadine
https://pubmed.ncbi.nlm.nih.gov/35652746/
https://www.otsuka-us.com/discover/otsuka-announces-positive-top-line-results-from-two-phase-3-studies-of-centanafadine
https://www.additudemag.com/centanafadine-drug-for-adhd-ndsri-norepinephrine/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://cdn.clinicaltrials.gov/large-docs/49/NCT03605849/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/80/NCT03605680/Prot_000.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single-Blind Placebo Run-in Period: Typically lasting one week.[1][8]

Double-Blind Treatment Period: Lasting for six weeks.[1]

Follow-up Period: Ranging from 7 to 10 days after the last dose.[1][7]

Dosage and Administration Protocol
Investigated Dosages
The Phase 3 trials primarily evaluated two total daily doses (TDD) of centanafadine SR:

200 mg TDD[1][2][9]

400 mg TDD[1][2][9]

These were compared against a matching placebo.[9] The administration was oral, with a

twice-daily (BID) dosing schedule.[2][10]

Dosing and Titration Schedule
A specific titration schedule was implemented for the higher dose group to enhance tolerability:

Total Daily Dose
(TDD)

Dosing Regimen Day 1-7 Day 8-42

200 mg 100 mg BID 100 mg BID 100 mg BID

400 mg 200 mg BID 100 mg BID 200 mg BID

Placebo Matching Placebo BID Placebo BID Placebo BID

Table 1: Dosing and Titration Schedule for 6-Week Double-Blind Treatment Period.

Subjects randomized to the 200 mg TDD group began treatment at their target dose from the

first day of the double-blind period.[1][11] In contrast, subjects in the 400 mg TDD group started

with a 200 mg TDD for the initial 7 days, before escalating to their target dose of 400 mg TDD

on day 8 for the remainder of the study.[1][11]
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For the 52-week open-label long-term safety study, all participants received a starting dose of

200 mg TDD of centanafadine SR from days 1 to 7, followed by a titration to 400 mg TDD on

day 8.[7]

Experimental Protocols
Participant Eligibility Criteria
The trials enrolled adults between the ages of 18 and 55 with a primary diagnosis of ADHD

according to the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5)

criteria.[4][9][10] The diagnosis was confirmed using the Adult ADHD Clinical Diagnostic Scale

(ACDS) Version 1.2.[10][12]

Key Inclusion Criteria:

Symptom Severity: Participants not on ADHD medication needed an Adult ADHD

Investigator Symptom Rating Scale (AISRS) score of ≥ 28 at both screening and baseline.

Those on medication at screening required an AISRS score of ≥ 22 at screening and ≥ 28 at

baseline.[10]

Functional Impairment: A Clinical Global Impression-Severity of Illness Scale (CGI-S) score

of ≥ 4 (at least moderately ill) at baseline was required.[10][13]

Key Exclusion Criteria:

Presence of a current comorbid psychiatric disorder that could interfere with the trial's

assessments or require prohibited medications.[10]

A diagnosis of "Other Specified or Unspecified Attention-Deficit/Hyperactivity Disorder" as

per DSM-5.[10]

Efficacy and Safety Assessments
Primary Efficacy Endpoint:

The primary measure of efficacy was the change from baseline to Day 42 in the total score of

the Adult ADHD Investigator Symptom Rating Scale (AISRS).[2][4] The AISRS is an

interview-based assessment of ADHD symptoms in adults.[2]
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Key Secondary Efficacy Endpoint:

The key secondary outcome was the change from baseline to Day 42 on the Clinical Global

Impression – Severity (CGI-S) scale.[2][4]

Summary of Efficacy Data from Phase 3 Trials
The following tables summarize the key efficacy findings from two pivotal Phase 3 studies.

Study
Treatment
Group

Mean Change
from Baseline
in AISRS Total
Score at Day
42

p-value vs.
Placebo

Effect Size vs.
Placebo

Study 1
Centanafadine

200 mg/day

-3.16 (LS Mean

Difference)
0.019 -0.28

Centanafadine

400 mg/day

-2.74 (LS Mean

Difference)
0.039 -0.24

Study 2
Centanafadine

200 mg/day

-4.01 (LS Mean

Difference)
0.002 -0.37

Centanafadine

400 mg/day

-4.47 (LS Mean

Difference)
0.001 -0.40

Table 2: Least-Squares Mean Difference in AISRS Total Score at Day 42.[4]
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Pooled Analysis Treatment Group

Mean Change from
Baseline in AISRS
Total Score at
Week 6

p-value vs. Placebo

Centanafadine 200

mg
-12.1 0.002

Centanafadine 400

mg
-12.5 0.0009

Placebo -8.1 N/A

Table 3: Mean Change in AISRS Total Score in a Pooled Analysis of Two Phase 3 Trials.[13]
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Caption: Phase 3 Clinical Trial Workflow for Centanafadine in Adult ADHD.
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Caption: Mechanism of Action of Centanafadine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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